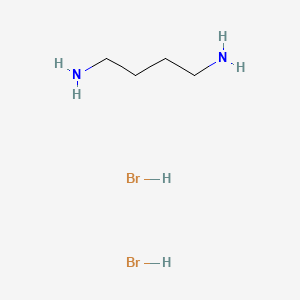
1,4-Diaminobutane Dihydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mecanismo De Acción
Mode of Action
It is known that the compound plays a role in modulating plant defense against various environmental stresses .
Biochemical Pathways
1,4-Diaminobutane, also known as putrescine, is synthesized biologically via two different pathways, both starting from arginine. In one pathway, arginine is converted into agmatine, a process catalyzed by the enzyme arginine decarboxylase (ADC) .
Pharmacokinetics
Therefore, the impact of these properties on the compound’s bioavailability is currently unknown .
Análisis Bioquímico
Biochemical Properties
It is known that this compound plays a role in various biochemical reactions . For instance, it has been used in the production of polymers, pharmaceuticals, agrochemicals, and surfactants
Cellular Effects
It has been suggested that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is believed that this compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
It is known that this compound is stable and does not degrade over time
Dosage Effects in Animal Models
The effects of 1,4-Diaminobutane Dihydrobromide vary with different dosages in animal models
Metabolic Pathways
It is known that this compound interacts with certain enzymes and cofactors
Transport and Distribution
It is known that this compound is soluble in water, suggesting that it may be transported and distributed via aqueous channels
Subcellular Localization
It is known that this compound is soluble in water, suggesting that it may be localized in aqueous compartments within the cell
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,4-Diaminobutane Dihydrobromide can be synthesized through the reaction of 1,4-diaminobutane with hydrobromic acid. The reaction typically involves the following steps:
- Dissolving 1,4-diaminobutane in water.
- Adding hydrobromic acid to the solution.
- Allowing the reaction to proceed at room temperature.
- Crystallizing the product by evaporating the solvent .
Industrial Production Methods
Industrial production of this compound often involves the use of biocatalytic processes. For example, Escherichia coli can be genetically engineered to produce 1,4-diaminobutane, which is then reacted with hydrobromic acid to form the dihydrobromide salt . This method is more environmentally friendly and cost-effective compared to traditional chemical synthesis.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Diaminobutane Dihydrobromide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are commonly used.
Major Products Formed
Oxidation: Amides, nitriles.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,4-Diaminobutane Dihydrobromide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the production of polymers.
Biology: Studied for its role in cellular metabolism and growth.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Used in the production of agrochemicals, surfactants, and other industrial chemicals
Comparación Con Compuestos Similares
Similar Compounds
1,4-Butanediamine: The base compound without the dihydrobromide salt.
1,4-Butanediammonium Dibromide: Another salt form of 1,4-Butanediamine.
Putrescine Dihydrobromide: Another name for 1,4-Diaminobutane Dihydrobromide.
Uniqueness
This compound is unique due to its specific salt form, which enhances its solubility and stability compared to its base form. This makes it more suitable for certain applications in research and industry .
Propiedades
Número CAS |
18773-04-1 |
|---|---|
Fórmula molecular |
C4H13BrN2 |
Peso molecular |
169.06 g/mol |
Nombre IUPAC |
butane-1,4-diamine;hydrobromide |
InChI |
InChI=1S/C4H12N2.BrH/c5-3-1-2-4-6;/h1-6H2;1H |
Clave InChI |
ZYTYCJCQGXUMPI-UHFFFAOYSA-N |
SMILES |
C(CCN)CN.Br.Br |
SMILES canónico |
C(CCN)CN.Br |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-[4-(3,4-dimethylphenyl)piperazin-1-yl]ethyl]-2,3-dihydroisoindol-1-one;dihydrochloride](/img/structure/B3028248.png)

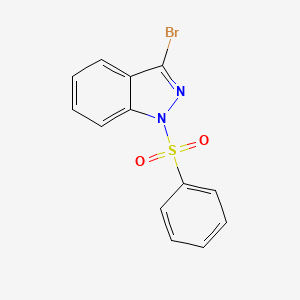
![[2-(Hydroxymethyl)-5,8-dioxaspiro[3.4]octan-2-yl]methanol](/img/structure/B3028255.png)
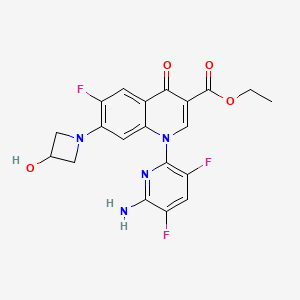
![tert-Butyl 1-azaspiro[3.3]heptan-6-ylcarbamate hydrochloride](/img/structure/B3028258.png)
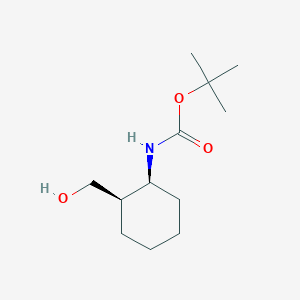
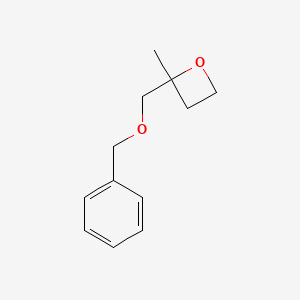
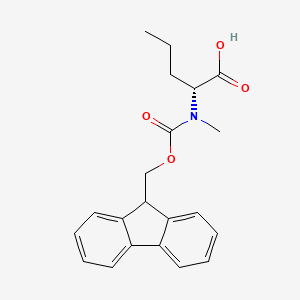
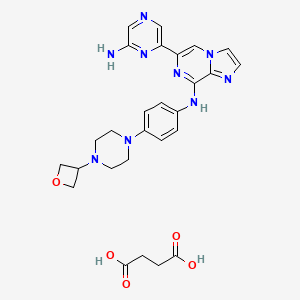
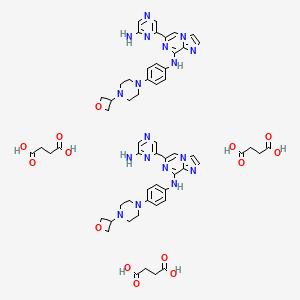
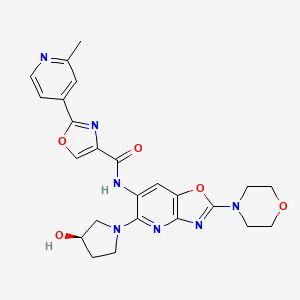

![(S)-tert-Butyl 3-methyl-4-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B3028271.png)
